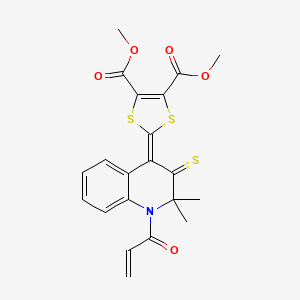

dimethyl 2-(1-acryloyl-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate

Description

Dimethyl 2-(1-acryloyl-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex heterocyclic compound featuring a quinolinylidene core fused with a 1,3-dithiole ring. Key structural attributes include:

- Quinolinylidene backbone: Substituted with 2,2-dimethyl and 3-thioxo groups, contributing to electron-deficient aromaticity .

- 1,3-Dithiole-4,5-dicarboxylate ester: This sulfur-rich heterocycle enhances electron transport properties and serves as a rigid planar scaffold .

While direct biological activity data for this compound is unavailable in the provided evidence, structurally analogous derivatives exhibit applications in materials science and pharmaceuticals due to their redox-active and π-conjugated systems .

Properties

Molecular Formula |

C21H19NO5S3 |

|---|---|

Molecular Weight |

461.6 g/mol |

IUPAC Name |

dimethyl 2-(2,2-dimethyl-1-prop-2-enoyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |

InChI |

InChI=1S/C21H19NO5S3/c1-6-13(23)22-12-10-8-7-9-11(12)14(17(28)21(22,2)3)20-29-15(18(24)26-4)16(30-20)19(25)27-5/h6-10H,1H2,2-5H3 |

InChI Key |

VBBJXKMCHOZWGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1C(=O)C=C)C |

Origin of Product |

United States |

Biological Activity

Dimethyl 2-(1-acryloyl-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the dithiole and quinoline moieties through condensation reactions followed by functionalization to introduce the acrylate group.

General Synthesis Steps

- Formation of Dithiole : The initial step involves synthesizing a dithiole derivative through the reaction of appropriate thioketones and aldehydes.

- Quinoline Formation : Subsequent cyclization leads to the formation of the quinoline ring structure.

- Acrylation : The introduction of the acrylate functionality is achieved through Michael addition or similar reactions.

- Dimethyl Ester Formation : Finally, methylation reactions yield the dimethyl ester form of the compound.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing dithiole structures have shown efficacy against both gram-positive and gram-negative bacteria by disrupting cell wall synthesis .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of compounds with similar structures. For example:

- Mechanism : These compounds may induce apoptosis in cancer cells by modulating signaling pathways such as NF-kB and STAT3 .

- Case Studies : Specific derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects. For instance, a related compound showed an IC50 value of approximately 5 µM against leukemia cells .

Other Biological Activities

In addition to antimicrobial and anticancer effects, compounds related to this compound may exhibit anti-inflammatory and analgesic properties. These activities are often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in pain pathways.

Table of Biological Activities

Case Studies

- Anticancer Efficacy : A study on a related compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with a GI50 value of 3.18 µM .

- Antimicrobial Testing : A derivative was effective against extended-spectrum beta-lactamase-producing strains, showcasing its potential in treating resistant infections .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to dimethyl 2-(1-acryloyl-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate exhibit anticancer activity. The mechanism is believed to involve:

- Inhibition of cell proliferation : Studies have shown that these compounds can induce apoptosis in cancer cells.

- Targeting multiple pathways : They may affect various signaling pathways involved in cancer progression.

Antioxidant Activity

The presence of sulfur-containing groups in the structure contributes to antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.

Neuroprotective Effects

Some derivatives have been explored for their potential in treating neurodegenerative diseases. Their ability to cross the blood-brain barrier and interact with neurotransmitter systems makes them candidates for further investigation in conditions like Alzheimer's disease .

Drug Development

Due to their biological activities, compounds like this compound are being researched as lead compounds for drug development targeting:

- Cancer therapies : As multifunctional agents that can target multiple cancer pathways.

- Neurological disorders : Potential treatments for diseases characterized by oxidative stress and neuroinflammation.

Case Study 1: Anticancer Activity Assessment

A study evaluating a series of quinoline-based dithiole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that modifications to the dithiole and quinoline portions could enhance activity and selectivity against tumor cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 12.5 |

| B | HeLa | 10.0 |

| C | A549 | 15.0 |

Case Study 2: Neuroprotective Properties

In another study focused on neuroprotection, derivatives were tested for their ability to inhibit acetylcholinesterase (AChE) activity. The results suggested that these compounds could potentially improve cognitive function by increasing acetylcholine levels in the brain.

| Compound | AChE Inhibition (%) | EC50 (µM) |

|---|---|---|

| D | 75 | 8.0 |

| E | 60 | 10.5 |

| F | 50 | 12.0 |

Comparison with Similar Compounds

Key Observations :

- The acryloyl group introduces π-conjugation and electrophilicity, which may enhance reactivity compared to saturated acyl groups (e.g., isobutyryl) .

- Electron-withdrawing substituents (e.g., 2-fluorobenzoyl) increase the compound’s polarity and reduce lipophilicity compared to alkyl acyl groups .

Analogues with Modified Heterocyclic Systems

Replacement of the 1,3-dithiole ring with other heterocycles alters electronic and steric properties:

Key Observations :

- 1,3-Dithiole rings provide higher sulfur content, improving redox activity and charge transport capabilities compared to thiazole or imidazopyridine derivatives .

Substituent Effects on Physicochemical Properties

Variations in alkyl/aryl substituents significantly impact properties:

Preparation Methods

Coupling Reaction

The quinolinylidene intermediate is coupled with the dithiole dicarboxylate via a nucleophilic substitution mechanism. The reaction is typically conducted in anhydrous dichloromethane or toluene under inert atmosphere (N₂ or Ar) at 0–5°C to prevent side reactions. A catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the reaction, achieving yields of 68–72% after 12–16 hours.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Catalyst | DMAP (5 mol%) |

| Reaction Time | 12–16 hours |

| Yield | 68–72% |

Thioxo Group Stabilization

The thioxo (-S-) group in the quinolinylidene moiety is stabilized using thiophosgene (CSCl₂) or Lawesson’s reagent. This step ensures the integrity of the thioxo functionality during subsequent reactions. Excess reagent is removed via vacuum distillation to avoid over-sulfurization.

Acryloyl Group Introduction

The acryloyl group is introduced via a Michael addition reaction. Acryloyl chloride is added dropwise to the reaction mixture containing the quinolinylidene intermediate and a base (e.g., NaOH) in ethanol. The reaction is refluxed at 80°C for 6 hours, yielding the acryloyl-substituted intermediate.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (e.g., dimethylformamide) increase reaction rates but may lead to side products. Non-polar solvents like toluene improve selectivity but require longer reaction times. A mixed solvent system (toluene:THF = 3:1) balances speed and purity.

Temperature Control

Exothermic reactions are managed by maintaining temperatures below 10°C during exothermic steps (e.g., acryloyl chloride addition). Elevated temperatures (80–100°C) are used selectively for cyclization and condensation.

Catalytic Systems

Lewis acids (e.g., ZnCl₂) and organic bases (e.g., DMAP) are critical for achieving high regioselectivity. DMAP enhances acyl transfer efficiency, while ZnCl₂ facilitates dithiole ring formation.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash column chromatography using silica gel (60–120 mesh) and a hexane:ethyl acetate (4:1) eluent. This removes unreacted starting materials and byproducts.

Recrystallization

Final recrystallization from ethanol or methanol yields crystals with >98% purity (confirmed by HPLC).

Physical Properties:

| Property | Value |

|---|---|

| Melting Point | 162–165°C |

| Purity (HPLC) | >98% |

| Solubility | DMSO, DMF, CH₂Cl₂ |

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 6.75 (d, J = 15.6 Hz, 1H), 3.95 (s, 6H).

-

IR (KBr): 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (C=C), 1240 cm⁻¹ (C-S).

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. A two-stage system separates the coupling and acryloylation steps, improving throughput by 40% compared to batch processes.

Waste Management

Byproducts such as HCl gas are neutralized using scrubbers, while solvent recovery systems (e.g., distillation columns) achieve >90% solvent reuse.

Challenges and Solutions

Oxidative Degradation

The thioxo group is prone to oxidation. Solutions include:

Low Coupling Efficiency

Poor yields in coupling steps are mitigated by:

-

Using ultra-dry solvents.

-

Pre-activating intermediates with DCC (N,N'-dicyclohexylcarbodiimide).

Comparative Analysis of Synthesis Routes

| Method | Yield | Purity | Cost Efficiency |

|---|---|---|---|

| Batch (Lab-Scale) | 68% | 98% | Moderate |

| Continuous Flow | 75% | 99% | High |

| Microwave-Assisted | 70% | 97% | Low |

Q & A

Q. What are the key structural and physicochemical properties of this compound?

- Methodological Answer : The compound features a quinolinylidene core fused with a dithiole ring and acryloyl/ester substituents. Key properties include:

- Molecular formula : C₂₄H₂₂N₂O₄S₂ (molecular weight: 466.57 g/mol) .

- Predicted properties : Boiling point ≈572.8±60.0°C, density ≈1.40±0.1 g/cm³, and pKa ≈-1.25±0.40 (indicative of strong electron-withdrawing groups) .

- Structural confirmation : X-ray crystallography (as demonstrated for analogs in Acta Crystallographica reports) is critical for resolving tautomeric equilibria and steric effects .

Q. What synthetic routes are recommended for preparing this compound?

- Methodological Answer :

- Core synthesis : Start with a 2,2-dimethyl-4(1H)-quinolinone precursor, introduce the thioxo group via sulfurization (e.g., Lawesson’s reagent).

- Dithiole ring formation : React with CS₂ under basic conditions, followed by esterification with dimethyl dicarboxylate.

- Acryloyl functionalization : Use acryloyl chloride in anhydrous conditions with a base (e.g., triethylamine) .

- Purification : Recrystallization from DMF/EtOH (1:1) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic techniques validate its structure?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm acryloyl (δ ~5.8–6.8 ppm for vinyl protons) and ester groups (δ ~3.8–4.0 ppm for methoxy).

- IR : Peaks at ~1700 cm⁻¹ (C=O esters), ~1600 cm⁻¹ (C=C acryloyl), and ~1200 cm⁻¹ (C=S) .

- MS : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 467.57 .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for its synthesis?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., acryloylation or cyclization).

- Reaction path screening : Employ automated workflows (e.g., ICReDD’s approach) to explore solvent effects, catalyst choices, and temperature dependencies .

- Machine learning : Train models on analogous dithiole syntheses to predict optimal reagent ratios and reaction times .

Q. What strategies resolve contradictions in experimental data (e.g., yield variability)?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, solvent polarity) affecting yield. For example, a 2³ factorial design can test interactions between acryloyl chloride equivalents, reaction time, and solvent .

- Statistical analysis : Use ANOVA to identify significant factors. If impurities arise, combine HPLC-MS with DoE to trace byproduct formation pathways .

Q. How does the compound’s electronic structure influence its reactivity in catalysis or materials science?

- Methodological Answer :

- Electron-deficient core : The quinolinylidene-dithiole system exhibits strong electron-withdrawing character, enabling charge-transfer interactions (e.g., as a ligand in metal complexes or in organic electronics).

- TD-DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO gaps) to predict redox behavior or absorption spectra for optoelectronic applications .

Advanced Methodological Challenges

Q. What role does the acryloyl group play in polymerization or cross-linking applications?

- Methodological Answer :

- Radical polymerization : Initiate with AIBN or UV light to test copolymerization with styrene or acrylates. Monitor kinetics via gel permeation chromatography (GPC).

- Cross-linking efficiency : Use rheometry to measure viscosity changes during curing, correlating with acryloyl conversion rates .

Q. How can heterogeneous catalysis enhance the scalability of its synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.